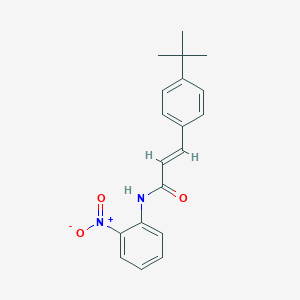
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as DMTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiosemicarbazones and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been found to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have anti-viral and anti-bacterial properties, making it a potential candidate for the development of new antibiotics and anti-viral drugs.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of ribonucleotide reductase (RNR), an enzyme that is essential for DNA synthesis. By inhibiting RNR, this compound prevents cancer cells from dividing and proliferating, leading to their death. This compound has also been shown to inhibit the activity of various inflammatory mediators, such as cytokines and chemokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to be rapidly absorbed and metabolized in the body, with a half-life of approximately 2 hours. This compound has been shown to have a dose-dependent effect on cancer cells, with higher doses leading to greater inhibition of cell growth. It has also been found to have a dose-dependent effect on inflammatory mediators, with higher doses leading to greater inhibition of their activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities with high purity. It has a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to its use. This compound has a short half-life, which may limit its effectiveness in vivo. Additionally, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. One potential direction is the development of this compound-based anti-cancer drugs. Further research is needed to determine the optimal dosing and administration of this compound for maximum anti-cancer efficacy. Another potential direction is the development of this compound-based anti-inflammatory drugs. Further research is needed to determine the optimal dosing and administration of this compound for maximum anti-inflammatory efficacy. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide can be synthesized by reacting 2,4-dimethylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then converted into this compound by reacting it with 2-chloroacetyl chloride and morpholine in the presence of triethylamine. The synthesis of this compound has been optimized to improve its yield and purity, which is crucial for its use in scientific research.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-9-3-4-11(10(2)7-9)16-13(17)8-12-14(18)15-5-6-19-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZFLDEXGAPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NCCS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5340595.png)
![3-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5340606.png)



![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5340639.png)
![7-acetyl-3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5340649.png)
![methyl 4,5-dimethyl-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5340664.png)


![5-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(diphenylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5340692.png)


![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5340701.png)